molecular formula C8H6Cl2O3 B181858 Methyl 3,5-dichloro-4-hydroxybenzoate CAS No. 3337-59-5

Methyl 3,5-dichloro-4-hydroxybenzoate

Cat. No.: B181858
CAS No.: 3337-59-5
M. Wt: 221.03 g/mol
InChI Key: UKMOOQFHBGTLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dichloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-4-hydroxybenzoate can be synthesized through the esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include refluxing the mixture of the acid and methanol under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3,5-dichloro-4-hydroxybenzoic acid and methanol into a reactor, where the esterification reaction occurs. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-dichloro-4-hydroxybenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the chlorine atoms and the hydroxyl group also influences its physicochemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl 3,5-dichloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOOQFHBGTLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186991
Record name Methyl 3,5-dichloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-59-5
Record name Methyl 3,5-dichloro-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dichloro-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-dichloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-dichloro-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloro-4-hydroxybenzoate
Reactant of Route 3
Methyl 3,5-dichloro-4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-dichloro-4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,5-dichloro-4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dichloro-4-hydroxybenzoate
Customer
Q & A

Q1: Can acclimated activated sludge effectively remove Methyl 3,5-dichloro-4-hydroxybenzoate from wastewater?

A1: Yes, the research indicates that acclimated activated sludge can significantly enhance the removal of this compound from wastewater. [] The study demonstrated that biodegradation plays a major role in this removal process. [] The maximal degradation rate constant for this compound was determined to be 0.2534. []

Q2: What happens to this compound during the acclimated activated sludge treatment?

A2: While the research confirms the enhanced removal of this compound, it also reveals the presence of degradation intermediate products in the water phase after the acclimation process. [] This suggests that while biodegradation occurs, complete mineralization might not be achieved, and further investigation into the identity and potential risks of these degradation products is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.